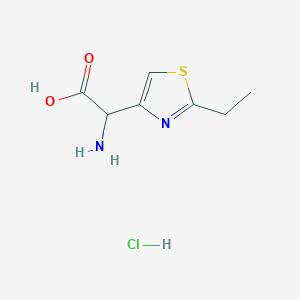

2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride

Description

2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride is a thiazole-containing compound characterized by an ethyl substituent on the thiazole ring and an amino group on the alpha-carbon of the acetic acid backbone. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications. Thiazole derivatives are notable for their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties .

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c1-2-5-9-4(3-12-5)6(8)7(10)11;/h3,6H,2,8H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSYVMMCUAFAHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride typically involves the following steps:

Formation of 2-ethyl-1,3-thiazol-4-amine: This can be achieved by reacting ethylamine with carbon disulfide and sodium hydroxide.

Conversion to 2-(2-ethyl-1,3-thiazol-4-yl)acetic acid: The thiazol-4-amine is then subjected to a carboxylation reaction using carbon monoxide and a suitable catalyst.

Formation of hydrochloride salt: The resulting carboxylic acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Thiazole-4-sulfoxide or thiazole-4-sulfone.

Reduction: Thiazole-4-amine derivatives.

Substitution: N-alkyl or N-acyl derivatives of the amino group.

Scientific Research Applications

2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in biological studies to investigate the role of thiazole derivatives in various biological processes.

Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to desired therapeutic outcomes. The exact mechanism can vary based on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of the target compound with its analogs:

Functional Group Impact on Bioactivity

- Aminomethyl substitution (e.g., 2-[2-(aminomethyl)-thiazol-4-yl]acetic acid·2HCl) introduces a primary amine, which may facilitate hydrogen bonding with biological targets .

- Backbone Variations: Ester derivatives (e.g., methyl/ethyl esters) are prone to hydrolysis, limiting their stability in vivo compared to the carboxylic acid or amino-substituted analogs . Aromatic substitutions (e.g., fluorophenyl in ) introduce steric and electronic effects distinct from heterocyclic thiazoles, altering target binding specificity .

Pharmacokinetic Considerations

- Solubility: Hydrochloride salts universally improve aqueous solubility. The dihydrochloride form in 2-[2-(aminomethyl)-thiazol-4-yl]acetic acid·2HCl offers superior solubility (~247 g/mol) compared to mono-HCl analogs .

- Metabolic Stability: Amino-substituted acetic acids (e.g., target compound) are less susceptible to esterase-mediated degradation than methyl/ethyl ester derivatives .

Biological Activity

2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride, a derivative of thiazole, has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological properties, including its anticancer, antimicrobial, and enzyme inhibition capabilities.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₅H₇ClN₂O₂S

- Molecular Weight : 194.64 g/mol

- CAS Number : 66659-20-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . A notable study synthesized various thiazole derivatives and assessed their activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The findings indicated that certain derivatives exhibited significant cytotoxic effects, with IC₅₀ values demonstrating their potency in inhibiting cancer cell proliferation.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 4c | MCF-7 | 2.57 ± 0.16 |

| HepG2 | 7.26 ± 0.44 | |

| Staurosporine (control) | MCF-7 | 6.77 ± 0.41 |

| HepG2 | 8.4 ± 0.51 |

The compound labeled as 4c was particularly effective in inhibiting VEGFR-2 kinase activity, crucial for tumor angiogenesis, with an IC₅₀ of 0.15 µM compared to Sorafenib (IC₅₀ = 0.059 µM) .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. A study focusing on the synthesis of new heteroaryl thiazole derivatives reported promising results against various microbial strains. The presence of specific substituents on the thiazole ring significantly influenced their antimicrobial efficacy.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit key enzymes involved in metabolic processes and disease progression. For instance, studies have shown that thiazole derivatives can inhibit tyrosinase and other enzymes linked to metabolic disorders, suggesting a dual role in both anticancer and metabolic regulation .

Case Studies

- Synthesis and Evaluation of Thiazole Derivatives

- Antimicrobial Studies

Q & A

Q. What are the recommended synthetic routes for 2-amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step reactions involving thiazole ring formation and subsequent functionalization. A common approach involves:

- Thiazole precursor synthesis : Reacting 2-ethyl-1,3-thiazole-4-carbaldehyde with glycine derivatives under acidic conditions to introduce the amino-acetic acid moiety.

- Hydrochloride salt formation : Treating the free base with hydrochloric acid in ethanol or water under controlled pH (e.g., pH 3–4) to precipitate the hydrochloride salt .

Optimization strategies : - Use reflux conditions (e.g., ethanol at 80°C for 4–6 hours) to improve yield .

- Employ catalysts like sodium acetate to accelerate imine formation during intermediate steps .

Q. What analytical techniques are critical for characterizing this compound and validating its purity?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm the thiazole ring structure, ethyl substituent, and acetic acid backbone .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

- X-ray Crystallography : For definitive structural confirmation, particularly to resolve ambiguities in stereochemistry or salt form .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Hydrochloride salt stability : Store at room temperature in a desiccator to prevent hygroscopic degradation .

- Toxicity mitigation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiazole derivatives). Safety data sheets (SDS) should be requested from suppliers due to limited published toxicity data .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?

- Reaction path modeling : Use density functional theory (DFT) to simulate intermediates and transition states, reducing trial-and-error in synthesis .

- Molecular docking : Predict binding affinity of derivatives (e.g., replacing the ethyl group with fluorinated analogs) to biological targets like enzymes or receptors .

Q. What strategies address contradictions in reported synthetic yields or biological activity data?

- Systematic variable screening : Apply Design of Experiments (DoE) to isolate factors affecting yield (e.g., solvent polarity, temperature gradients) .

- Biological assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds to minimize variability in activity data .

Q. How does the ethyl-thiazole substituent influence structure-activity relationships (SAR) compared to other analogs?

- Electron-donating effects : The ethyl group enhances lipophilicity, improving membrane permeability compared to polar substituents (e.g., -COOH or -NH) .

- Steric considerations : Bulkier groups (e.g., trifluoromethyl) may hinder binding to compact active sites, as shown in comparative studies of similar thiazole derivatives .

Q. What advanced reactor designs improve scalability for synthesizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.